Elatoside J

描述

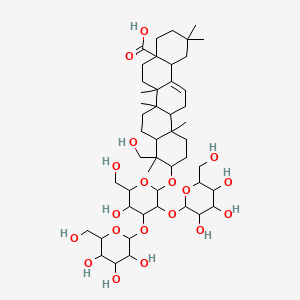

Elatoside J is a triterpene saponin isolated from the young shoots ("taranome") of Aralia elata Seem., a plant traditionally used in East Asian medicine for its antidiabetic, anti-inflammatory, and cardioprotective properties . These compounds are part of a broader family of triterpene saponins with demonstrated bioactivities, including hypoglycemic, antioxidant, and anti-inflammatory effects.

属性

CAS 编号 |

171828-79-8 |

|---|---|

分子式 |

C48H78O19 |

分子量 |

959.1 g/mol |

IUPAC 名称 |

10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61) |

InChI 键 |

IIJRVKCBZJDXQK-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

熔点 |

262-264°C |

其他CAS编号 |

171828-79-8 |

物理描述 |

Solid |

同义词 |

elatoside J |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Features of Elatosides and Related Compounds

Note: The exact glycosylation pattern of this compound remains uncharacterized in the provided evidence.

Pharmacological Activity Comparison

Elatosides exhibit diverse bioactivities depending on their structural nuances. Below is a functional comparison based on available research:

Table 2: Pharmacological Activities of Elatosides and Related Compounds

Inference: this compound’s proposed antidiabetic activity is extrapolated from its structural similarity to Elatosides E and F, which inhibit α-glucosidase and improve insulin sensitivity . However, direct evidence for this compound’s mechanism is lacking in the provided data.

Research Findings and Mechanistic Insights

Hypoglycemic Activity

- Elatoside E and F : These compounds reduce blood glucose by inhibiting α-glucosidase and enhancing insulin signaling via AMPK and PI3K/Akt pathways . Elatoside E also upregulates SERCA2 activity, improving calcium handling in hepatocytes .

- This compound : Likely shares these pathways but may differ in potency due to glycosylation variations.

Cardioprotective Effects

Anti-inflammatory and Antioxidant Effects

- Congmuyanoside V and Tarasaponin IV: Suppress neutrophil superoxide generation by inhibiting p47phox membrane translocation and tyrosine kinase activity .

- This compound : May exhibit similar anti-inflammatory effects but requires validation.

常见问题

Q. What methodologies enable the study of synergistic effects between this compound and existing therapeutic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。